molecular formula C13H8BrN3O2S B14282456 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 136514-35-7

4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14282456
CAS No.: 136514-35-7
M. Wt: 350.19 g/mol
InChI Key: LHNTVXAOMZGKAJ-UHFFFAOYSA-N
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Description

4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a hydrazinyl group attached to a cyclohexa-diene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group can form reactive intermediates that further modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a brominated benzothiazole core with a hydrazinyl group and a cyclohexa-diene-dione structure. This unique combination imparts distinct chemical reactivity and potential biological activity .

Properties

CAS No.

136514-35-7

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

4-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C13H8BrN3O2S/c14-7-1-3-9-12(5-7)20-13(15-9)17-16-8-2-4-10(18)11(19)6-8/h1-6,18-19H

InChI Key

LHNTVXAOMZGKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=NC3=C(S2)C=C(C=C3)Br)O)O

Origin of Product

United States

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